molecular formula C19H24N2O2 B5704645 2,2-dimethyl-1-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}propan-1-one

2,2-dimethyl-1-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}propan-1-one

Cat. No.: B5704645
M. Wt: 312.4 g/mol
InChI Key: VFILOZZVHMLQHD-UHFFFAOYSA-N
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Description

2,2-dimethyl-1-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}propan-1-one is a complex organic compound that features an indole core, a pyrrolidine ring, and a ketone functional group. The indole nucleus is a common structural motif in many biologically active compounds, making this compound of significant interest in pharmaceutical and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-1-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}propan-1-one typically involves multi-step organic reactions. One common approach is to start with the indole nucleus, which can be functionalized at various positions to introduce the pyrrolidine ring and the ketone group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The process may also involve purification steps such as crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-1-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can be employed to modify the indole or pyrrolidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

2,2-dimethyl-1-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}propan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s indole nucleus makes it a candidate for studying biological processes and interactions.

    Medicine: Due to its structural similarity to various bioactive molecules, it is investigated for potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-1-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}propan-1-one involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors or enzymes, influencing biological pathways. The pyrrolidine ring may enhance the compound’s binding affinity and specificity, while the ketone group can participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole nucleus and exhibit similar biological activities.

    Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones have structural similarities and are used in medicinal chemistry.

Uniqueness

What sets 2,2-dimethyl-1-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}propan-1-one apart is the combination of the indole and pyrrolidine rings with a ketone functional group. This unique structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

2,2-dimethyl-1-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-19(2,3)18(23)15-12-21(16-9-5-4-8-14(15)16)13-17(22)20-10-6-7-11-20/h4-5,8-9,12H,6-7,10-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFILOZZVHMLQHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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